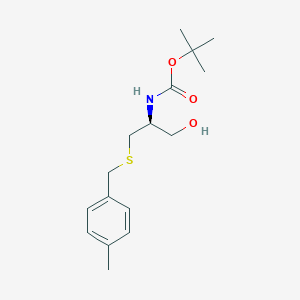![molecular formula C33H34O10 B1148248 [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 10028-44-1](/img/structure/B1148248.png)
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
描述
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate, also known as TATD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TATD is a modified sugar molecule that has been acetylated and tritylated, making it more stable and less prone to degradation than other similar molecules.
作用机制
The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its ability to bind to glycosidases and prevent them from breaking down complex sugars. This inhibition of glycosidase activity can lead to the accumulation of certain sugar molecules in the body, which can have a variety of effects on biological processes. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been shown to interact with proteins and other biomolecules, although the precise mechanisms of these interactions are not yet fully understood.
生化和生理效应
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of certain bacteria and viruses, as well as to have anti-inflammatory and antioxidant properties. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been shown to affect the activity of certain enzymes and to modulate the immune response in animal models.
实验室实验的优点和局限性
The main advantages of using [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate in laboratory experiments are its stability and specificity. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a highly stable molecule that can be easily synthesized and stored for long periods of time. It also has a high degree of specificity for glycosidases and other sugar-binding proteins, making it a useful tool for studying these biological processes. However, the use of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate in laboratory experiments is limited by its relatively high cost and the complexity of its synthesis.
未来方向
There are many potential future directions for research on [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate. One area of interest is the development of new drugs based on [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate and other modified sugar molecules. These drugs could be used to treat a variety of diseases, including viral infections, cancer, and autoimmune disorders. Another area of interest is the study of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate's interactions with proteins and other biomolecules, which could lead to new insights into the mechanisms of biological processes. Finally, the development of new synthesis methods for [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate and other modified sugar molecules could lead to more efficient and cost-effective production of these compounds for use in scientific research.
合成方法
The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves several steps, including the protection of the hydroxyl groups on a sugar molecule, acetylation of the remaining hydroxyl groups, and tritylation of the protected hydroxyl groups. The final product is obtained through deprotection of the trityl groups. The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has been widely used in scientific research as a tool for studying various biological processes. It has been shown to be an effective inhibitor of glycosidases, which are enzymes that break down complex sugars in the body. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been used to study the role of sugars in protein folding and stability, as well as in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905325 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
CAS RN |
37074-90-1, 10028-44-1, 92621-31-3 | |
| Record name | NSC404268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




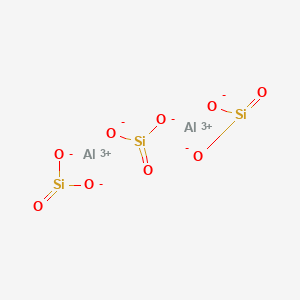
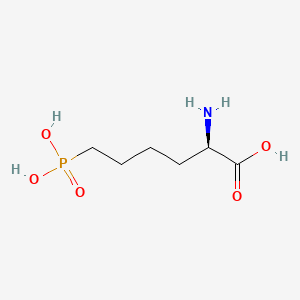

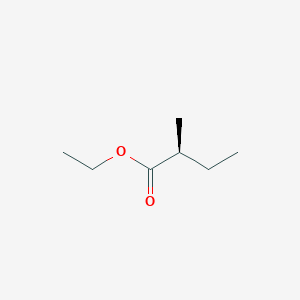
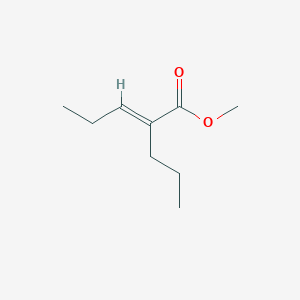
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
